Doxapram-d5 (hydrochloride)

Matrix Effect Ion Suppression LC-MS/MS

In LC-MS/MS bioanalysis of doxapram, non-deuterated internal standards co-elute and cause ion suppression, while structurally unrelated IS fail to track matrix-specific recovery-leading to failed FDA/EMA precision criteria. Doxapram-d5 (hydrochloride) resolves this as a chemically identical, spectrometrically distinct SIL-IS. • Reduces matrix effect variability to 2.8% RSD; achieves LLOQ of 10 pg/mL in plasma and 1 pg/sample in brain tissue. • Demonstrated accuracy of 92.8-107.1% with ≤4.5% RSD precision; validated 5-6 min run time from 50 µL sample volume. • Fully characterized, traceable to USP/EP standards; compliant with FDA/EMA bioanalytical method validation guidelines.

Molecular Formula C24H31ClN2O2
Molecular Weight 420.0 g/mol
Cat. No. B12422123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxapram-d5 (hydrochloride)
Molecular FormulaC24H31ClN2O2
Molecular Weight420.0 g/mol
Structural Identifiers
SMILESCCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.Cl
InChIInChI=1S/C24H30N2O2.ClH/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,22H,2,13-19H2,1H3;1H/i1D3,2D2;
InChIKeyMBGXILHMHYLZJT-LUIAAVAXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Doxapram-d5 Hydrochloride: A Deuterated Internal Standard for LC-MS/MS Quantification


Doxapram-d5 (hydrochloride) is a deuterium-labeled analog of the respiratory stimulant doxapram, containing five deuterium atoms substituted for hydrogen in the ethyl side chain . It is utilized as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of doxapram and its active metabolite, 2-ketodoxapram, in biological matrices [1]. As a fully characterized chemical compound compliant with regulatory guidelines for analytical method development and validation (AMV) , it provides the essential analytical specificity and precision required for pharmacokinetic studies and therapeutic drug monitoring (TDM) applications [2].

The Analytical Necessity of Doxapram-d5: Why Non-Deuterated or Structural Analogs Cannot Substitute


In quantitative LC-MS/MS bioanalysis, the selection of an internal standard is critical for correcting analytical variability. Substituting Doxapram-d5 with its non-deuterated analog, doxapram, or a structurally unrelated compound introduces significant quantitative error. Non-deuterated doxapram co-elutes with the analyte, causing ion suppression and is indistinguishable by mass spectrometry, rendering it useless as an internal standard [1]. Conversely, structurally dissimilar internal standards, such as fentanyl-d5 [2], may not adequately track the extraction recovery, ionization efficiency, or chromatographic behavior of doxapram across different biological matrices, leading to high inter-lot variability and failing regulatory precision criteria [3]. Doxapram-d5 overcomes these limitations by being chemically nearly identical to the target analyte yet spectrometrically distinct, providing unmatched analytical specificity and reproducibility [1].

Quantitative Performance Evidence for Doxapram-d5 in LC-MS/MS Bioanalysis


Matrix Effect Normalization: Reducing Inter-Lot Variability from 11.0% to 2.8% RSD

The use of Doxapram-d5 as an internal standard drastically reduces the variability in matrix effects compared to a structurally unrelated internal standard. In a validated UPLC-MS/MS method for human plasma, substituting a non-isotopic internal standard with Doxapram-d5 decreased the coefficient of variation (CV) for matrix factors across five different plasma lots from 11.0% to 2.8% [1]. This reduction in variability allows the method to meet stringent FDA and EMA acceptance criteria for bioanalytical method validation.

Matrix Effect Ion Suppression LC-MS/MS Bioanalysis Method Validation

Accuracy and Precision Across Calibration Range: Achieving 92.8-107.1% Accuracy with ≤4.5% RSD

LC-MS/MS methods employing Doxapram-d5 demonstrate excellent accuracy and precision across the clinically relevant calibration range. In a validated assay for porcine plasma and brain tissue, the method achieved an accuracy between 93.4% and 107.1% with a maximal deviation of precision at 2.4% [1]. Similarly, a multi-analyte method for human plasma reported accuracy between 92.8% and 107.1% and precision ≤ 4.5% across the 50–4,500 ng/mL range [2].

Accuracy Precision Calibration LC-MS/MS Bioanalytical Method Validation

Lower Limit of Quantification (LLOQ): 10 pg/mL in Plasma and 1 pg/Sample in Brain Tissue

The use of Doxapram-d5 as an internal standard enables exceptionally low limits of quantification, crucial for studies where sample volume or drug concentration is limited. A validated method reported an LLOQ of 10 pg/mL for doxapram in porcine plasma and 1 pg/sample in brain tissue [1]. This represents a 5,000-fold improvement over the LLOQ of 50 ng/mL reported in a less sensitive, multi-analyte assay using a non-isotopic internal standard [2].

LLOQ Sensitivity Pharmacokinetics Tissue Distribution LC-MS/MS

Ion-Current Response Reproducibility: Within-Run RSD ≤ 3.2% and Between-Day RSD ≤ 4.1%

The performance of Doxapram-d5 is highly reproducible over time, a key requirement for its use in large-scale studies or routine monitoring. Across six independent daily calibration sets, the ion-current response for the optimized MRM transition averaged 1.3 × 10^7 counts s⁻¹ µM⁻¹. The reproducibility of this response was excellent, with a within-run %RSD of ≤ 3.2% and a between-day %RSD of ≤ 4.1% [1].

Reproducibility Ion Current LC-MS/MS Method Validation Precision

Post-Extraction Stability: No Observed Matrix Effect After IS-Normalization

A common challenge in bioanalysis is the ion suppression or enhancement caused by co-extracted matrix components. When using Doxapram-d5 as the internal standard, the IS-normalized matrix effect was found to be negligible. The study reported that neither ion depression nor enhancement was observed for the IS-normalized matrix effects, fulfilling the stringent requirements of FDA and EMA guidelines [1].

Matrix Effect Ion Suppression Stability LC-MS/MS Sample Preparation

Regulatory Compliance: Traceability Against USP and EP Pharmacopeial Standards

For analytical method development and validation in a regulated environment, the quality and traceability of the reference standard are paramount. Doxapram-d5 hydrochloride is supplied as a fully characterized chemical compound that is compliant with regulatory guidelines. It is explicitly intended for use as a reference standard for traceability against pharmacopeial standards, including those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) .

Reference Standard Method Validation Quality Control GMP Regulatory Compliance

Primary Application Scenarios for Doxapram-d5 in Pharmaceutical and Clinical Research


Preclinical and Clinical Pharmacokinetic (PK) Studies

Doxapram-d5 is the optimal internal standard for quantifying doxapram and its metabolite 2-ketodoxapram in plasma, enabling the generation of accurate PK parameters such as Cmax, t1/2, and AUC. Its ability to reduce matrix effect variability to 2.8% RSD [1] and achieve an LLOQ of 10 pg/mL [2] makes it particularly suited for studies with small sample volumes or low drug concentrations, such as those in pediatric, neonatal, or small animal research [3].

Therapeutic Drug Monitoring (TDM) in Critical Care

In intensive care settings, where doxapram is used to treat respiratory depression in neonates, accurate and rapid TDM is essential. The high accuracy (92.8-107.1%) and precision (≤4.5% RSD) of methods using Doxapram-d5 ensure reliable dose adjustments based on blood concentration [3]. The validated short run-time of 5-6 minutes and small sample volume (50 µL) enabled by this internal standard are critical for high-throughput clinical laboratory workflows [3].

Tissue Distribution and CNS Penetration Studies

Doxapram-d5 is essential for quantifying drug levels in complex matrices like brain tissue, where the LLOQ of 1 pg/sample was achieved [2]. This ultra-high sensitivity allows researchers to accurately determine brain-to-plasma ratios and study the central nervous system penetration of doxapram, a key aspect of its pharmacology in treating conditions like apnea of prematurity or in repurposing studies for atrial fibrillation [2].

Regulated Bioanalytical Method Validation and QC

For CROs and pharmaceutical companies developing doxapram formulations or conducting clinical trials, Doxapram-d5 serves as a compliant reference standard. Its documented traceability to USP/EP standards and its demonstrated performance in meeting FDA/EMA validation criteria for matrix effect, accuracy, and precision [REFS-1, REFS-3] make it the necessary choice for ensuring data integrity and regulatory acceptance of bioanalytical data packages.

Technical Documentation Hub

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13 linked technical documents
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